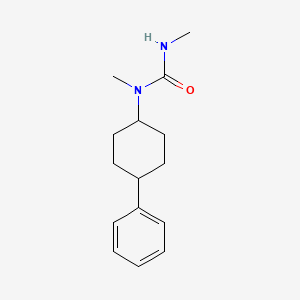
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is found in the brain and spinal cord. SNC-80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders.
Mechanism of Action
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea exerts its effects by binding to and activating the delta-opioid receptor, which is found in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia (pain relief) and other effects. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is highly selective for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists.
Biochemical and Physiological Effects:
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has been shown to produce potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and opioid addiction. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of depression and anxiety. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has minimal effects on respiratory function, which reduces the risk of respiratory depression associated with opioid use.
Advantages and Limitations for Lab Experiments
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is a highly selective delta-opioid agonist, which reduces the risk of side effects associated with non-selective opioid agonists. It has been extensively studied in animal models of pain, addiction, and other neurological disorders, which makes it a valuable tool for research. However, 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is not currently approved for human use, which limits its clinical applications.
Future Directions
There are several areas of research that could benefit from further investigation of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea. These include:
1. Development of novel delta-opioid agonists with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the potential use of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea in the treatment of depression, anxiety, and other psychiatric disorders.
3. Development of combination therapies that incorporate 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea with other drugs to enhance its therapeutic effects.
4. Investigation of the potential use of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea in the treatment of chronic pain and other neurological disorders.
5. Further investigation of the mechanism of action of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea and its effects on neurotransmitter release and other physiological processes.
Synthesis Methods
The synthesis of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea involves a multi-step process that starts with the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then converted to 4-phenylcyclohexanone by oxidation with chromic acid. The final step involves the reaction of 4-phenylcyclohexanone with dimethylamine and urea to form 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea.
Scientific Research Applications
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders. It has been shown to be highly effective in animal models of neuropathic pain, inflammatory pain, and opioid addiction. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1,3-dimethyl-1-(4-phenylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16-15(18)17(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWZUGEEZHQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

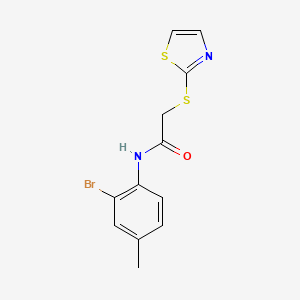
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
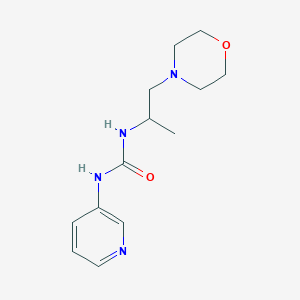
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
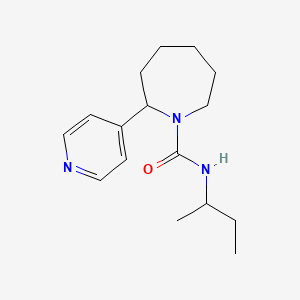
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
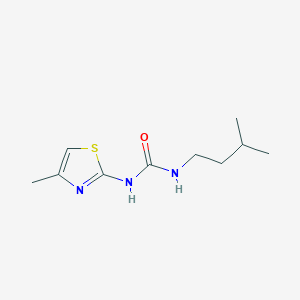
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

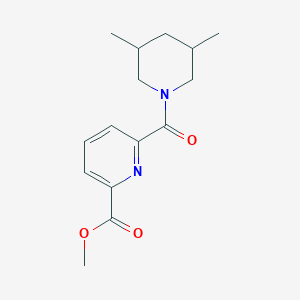
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)